Ethyl 5-bromo-3-methylpicolinate
Overview
Description
Ethyl 5-bromo-3-methylpicolinate is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 . It is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO2/c1-3-13-9(12)8-6(2)4-7(10)5-11-8/h4-5H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a light-yellow to yellow liquid . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.51, indicating its lipophilicity . Its water solubility is 0.219 mg/ml .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives
Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a compound related to Ethyl 5-Bromo-3-Methylpicolinate, was utilized to synthesize various derivatives, including bromo-derivatives, demonstrating its versatility in creating pharmacologically active compounds (Chapman et al., 1971).
Crystal X-ray Analysis and Vibrational Spectral Studies
The compound Ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, which is closely related to this compound, was synthesized and studied using single crystal X-ray analysis and vibrational spectral studies, showcasing its potential in molecular structure determination (Luo et al., 2019).
Biological Activities
Antimicrobial and Anti-Inflammatory Activities
A study highlighted the synthesis of new compounds that include structures related to this compound, which displayed potent antibacterial activity and good anti-inflammatory activity, indicating its potential in developing new pharmacological agents (Al-Abdullah et al., 2014).
Antibacterial Activity
Derivatives of 6-bromoquinazolinones, structurally similar to this compound, were synthesized and showed significant antibacterial activity, suggesting its use in developing new antimicrobial agents (Rajveer et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-bromo-3-methylpyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-6(2)4-7(10)5-11-8/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKIZHFVMLOYHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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